Ethanethiol, lithium salt (8CI,9CI)
Description
Lithium ethoxide (CAS 2388-07-0), systematically named Ethanol, lithium salt (8CI,9CI), is an alkoxide salt with the molecular formula C₂H₅LiO. It is derived from ethanol by replacing the hydroxyl hydrogen with lithium. This compound is widely used in organic synthesis as a strong base, particularly in deprotonation reactions and as a catalyst in polymerization processes. Its reactivity and solubility in polar aprotic solvents like tetrahydrofuran (THF) make it valuable in industrial and laboratory settings .
Instead, lithium ethoxide (an alkoxide) is discussed here due to its structural and functional relevance. Ethanethiol’s lithium salt (a thiolate) would involve a sulfur-based anion (C₂H₅S⁻Li⁺), which is absent in the evidence.
Properties
Molecular Formula |
C2H6LiS |
|---|---|
Molecular Weight |
69.1 g/mol |
InChI |
InChI=1S/C2H6S.Li/c1-2-3;/h3H,2H2,1H3; |
InChI Key |
YPRKDHJUBDLHBM-UHFFFAOYSA-N |
Canonical SMILES |
[Li].CCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanethiol, lithium salt can be synthesized through the reaction of ethanethiol with lithium hydroxide or lithium metal. The general reaction involves the deprotonation of ethanethiol by lithium hydroxide or lithium metal, resulting in the formation of the lithium salt: [ \text{C}_2\text{H}_5\text{SH} + \text{LiOH} \rightarrow \text{C}_2\text{H}_5\text{SLi} + \text{H}_2\text{O} ] [ \text{C}_2\text{H}_5\text{SH} + \text{Li} \rightarrow \text{C}_2\text{H}_5\text{SLi} + \frac{1}{2}\text{H}_2 ]
Industrial Production Methods
Industrial production of ethanethiol typically involves the reaction of ethylene with hydrogen sulfide in the presence of various catalysts. This method can be adapted to produce the lithium salt by introducing lithium hydroxide or lithium metal into the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, lithium salt undergoes several types of chemical reactions, including:
Oxidation: Ethanethiol can be oxidized to form ethyl sulfonic acid using strong oxidizing agents.
Reduction: It can be reduced back to ethanethiol under specific conditions.
Substitution: The lithium salt can act as a nucleophile in substitution reactions, replacing other groups in organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and water.
Major Products
Oxidation: Ethyl sulfonic acid.
Reduction: Ethanethiol.
Substitution: Various substituted organic compounds depending on the reactants used.
Scientific Research Applications
Ethanethiol, lithium salt is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Used in studies involving sulfur-containing compounds and their biological activities.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which ethanethiol, lithium salt exerts its effects involves the deprotonation of the thiol group, resulting in the formation of a strong nucleophile. This nucleophile can then participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used .
Comparison with Similar Compounds
Lithium Alkoxides
Alkoxides are characterized by their RO⁻Li⁺ structure, where R is an alkyl group. Key examples from the evidence include:
Key Trends :
- Basicity : Smaller alkoxides (e.g., methoxide) are stronger bases due to higher charge density.
- Solubility: Solubility in THF or ethanol decreases with larger alkyl groups (e.g., tert-butoxide is typically supplied as a THF solution ).
- Steric Effects : Bulkier groups (e.g., tert-butoxide) hinder nucleophilic attacks, favoring elimination over substitution.
Lithium Carboxylates and Amine Salts
These salts involve carboxylate or amine anions paired with lithium:
Comparison with Lithium Ethoxide :
- Reactivity : Carboxylates and amine salts are less basic than alkoxides, limiting their use in deprotonation.
- Applications : Lithium ethoxide’s strong basicity makes it preferable in organic synthesis, while carboxylates/amine salts are niche in coordination chemistry.
Lithium Carbonate (Li₂CO₃)
A widely used inorganic lithium salt:
| Compound Name | CAS Number | Molecular Formula | Applications | Reference |
|---|---|---|---|---|
| Lithium carbonate | 554-13-2 | Li₂CO₃ | Battery cathode material; mood stabilizer in medicine |
Comparison with Lithium Ethoxide :
- Basicity : Lithium carbonate is weakly basic (pH ~10.5 in solution) compared to the strongly basic ethoxide (pH >14).
- Thermal Stability : Carbonate decomposes above 1,300°C, whereas alkoxides decompose at lower temperatures (e.g., lithium ethoxide decomposes at ~200°C).
Research Findings and Industrial Relevance
- Lithium Ethoxide : Preferred in Grignard reaction initiations and aldol condensations due to its balanced solubility and reactivity .
- Lithium tert-Butoxide : Its steric bulk makes it ideal for deprotonating sterically hindered substrates without side reactions .
- Lithium Carbonate : Dominates the lithium-ion battery market, highlighting the diversity of lithium salts in industrial applications .
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